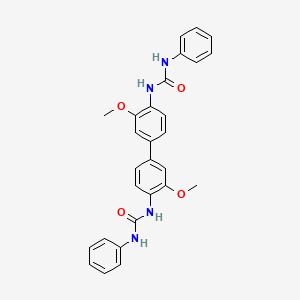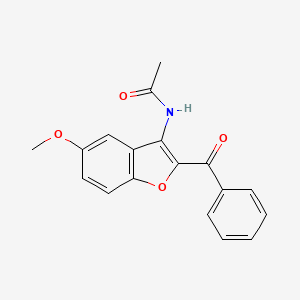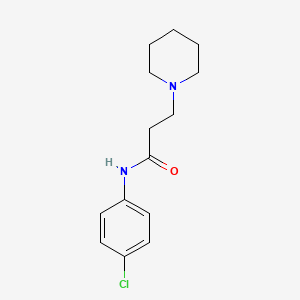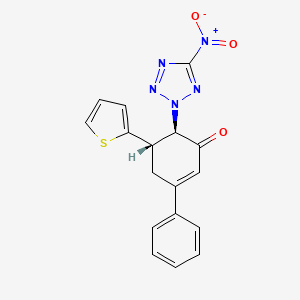![molecular formula C10H9ClN6O3 B11099892 4-amino-N'-{[(3-chlorophenyl)carbamoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11099892.png)
4-amino-N'-{[(3-chlorophenyl)carbamoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound featuring a unique structure that includes an oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the chlorophenyl group. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups, using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and chlorophenyl-containing compounds. Examples include:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
Uniqueness
(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO N-(3-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of an oxadiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClN6O3 |
|---|---|
Molecular Weight |
296.67 g/mol |
IUPAC Name |
[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H9ClN6O3/c11-5-2-1-3-6(4-5)14-10(18)19-16-8(12)7-9(13)17-20-15-7/h1-4H,(H2,12,16)(H2,13,17)(H,14,18) |
InChI Key |
YYPLGXMYILLXNI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)O/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=NON=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate](/img/structure/B11099814.png)


![2'-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11099821.png)
![Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-](/img/structure/B11099840.png)

![2-(naphthalen-2-ylamino)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11099853.png)

![2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11099861.png)
![2,2-Bis[g-(ethylthio)-2-thienyl]butane](/img/structure/B11099864.png)
![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11099869.png)
![2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099876.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11099885.png)

